molecular formula C11H17NO3 B3064997 2,2'-[(2-Methoxyphenyl)imino]diethanol CAS No. 28005-76-7

2,2'-[(2-Methoxyphenyl)imino]diethanol

Cat. No.: B3064997
CAS No.: 28005-76-7
M. Wt: 211.26 g/mol
InChI Key: PDEFXTCPDZWBHL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,2'-[(2-Methoxyphenyl)imino]diethanol (CAS No. 28005-76-7) is a diethanolamine derivative featuring a 2-methoxyphenyl group linked via an imino bridge to two ethanol moieties. Its molecular formula is C₁₁H₁₅NO₃, with an average molecular mass of 209.24 g/mol . The methoxy (-OCH₃) substituent at the ortho position of the phenyl ring contributes to electronic effects, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-2-methoxyanilino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-15-11-5-3-2-4-10(11)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEFXTCPDZWBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287156
Record name 2,2'-[(2-methoxyphenyl)imino]diethanol
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Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28005-76-7
Record name 2,2′-[(2-Methoxyphenyl)imino]bis[ethanol]
Source CAS Common Chemistry
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Record name NSC 49302
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Record name NSC49302
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Record name 2,2'-[(2-methoxyphenyl)imino]diethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Methoxyphenyl)imino]diethanol typically involves the reaction of 2-methoxyaniline with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[(2-Methoxyphenyl)imino]diethanol may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Methoxyphenyl)imino]diethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2’-[(2-Methoxyphenyl)imino]diethanol has found applications in several scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the formulation of various industrial products, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2’-[(2-Methoxyphenyl)imino]diethanol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Phenyl Ring

2,2′-[(4-Iodophenyl)imino]diethanol
  • Molecular Formula: C₁₀H₁₄INO₂
  • Molecular Mass : 307.13 g/mol
  • Key Difference: A 4-iodo substituent replaces the methoxy group. This compound is used in radiolabeling or as a heavy-atom derivative in crystallography .
2,2'-[(3-Chlorophenyl)imino]bisethanol
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Mass : 215.68 g/mol
  • Key Difference: A 3-chloro substituent introduces electron-withdrawing effects, reducing electron density on the phenyl ring. This compound is a known intermediate for Disperse Brown 1, a textile dye, and exhibits a melting point of 83–87°C .
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride (HC Red 13)
  • Molecular Formula : C₁₀H₁₅ClN₃O₄
  • Molecular Mass : 276.70 g/mol
  • Key Difference: The 4-amino-3-nitro substitution creates a redox-active scaffold, making it suitable as a hair dye component. The nitro group increases acidity, while the amino group allows for protonation, enhancing water solubility in its hydrochloride form .

Variation in the Core Structure

Ditazole (2,2'-[(4,5-Diphenyl-2-oxazolyl)imino]bisethanol)
  • Molecular Formula : C₂₀H₂₁N₃O₃
  • Molecular Mass : 351.40 g/mol
  • Key Difference : Incorporation of a 4,5-diphenyloxazole ring introduces rigidity and π-π stacking capability. Ditazole is used in pharmaceuticals (e.g., antiplatelet agents) and exhibits enhanced UV stability due to the aromatic oxazole core .
2,2′-(Tetradecylimino)diethanol
  • Molecular Formula: C₁₈H₃₉NO₂
  • Molecular Mass : 301.51 g/mol
  • Key Difference : A tetradecyl chain replaces the aromatic ring, imparting amphiphilic properties . This compound serves as a surfactant or corrosion inhibitor, with applications in detergents and lubricants .

Functional Group Modifications

(2,2’-Bioxazolidine)-3,3’-diethanol
  • Molecular Formula : C₆H₁₂N₂O₄
  • Molecular Mass : 176.17 g/mol
  • Key Difference: A bioxazolidine ring replaces the iminophenyl group, altering chelation properties.

Structural Effects on Physicochemical Properties

Compound Substituent/Modification Melting Point (°C) Key Application
2,2'-[(2-Methoxyphenyl)imino]diethanol 2-OCH₃ Not reported Polymer intermediates
2,2′-[(4-Iodophenyl)imino]diethanol 4-I Not reported Radiolabeling
2,2'-[(3-Chlorophenyl)imino]bisethanol 3-Cl 83–87 Dye intermediate
HC Red 13 4-NH₂, 3-NO₂ Not reported Hair dye
Ditazole 4,5-Diphenyloxazole Not reported Pharmaceuticals
  • Electronic Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups alter reaction kinetics in electrophilic substitution.
  • Solubility: Hydrophilic diethanolamine moieties enhance water solubility, while long alkyl chains (e.g., tetradecyl) improve lipid compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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